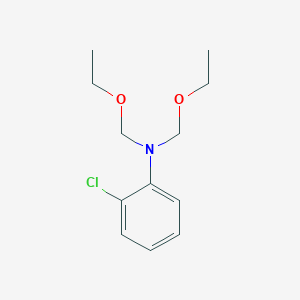![molecular formula C13H26OS2 B14394193 [(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol CAS No. 88101-62-6](/img/structure/B14394193.png)
[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol is a chemical compound known for its unique structure and properties It features a dithiolan ring, which is a five-membered ring containing two sulfur atoms, and a nonyl group, which is a nine-carbon alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol typically involves the formation of the dithiolan ring followed by the introduction of the nonyl group. One common method is the reaction of a suitable diol with a sulfur-containing reagent under acidic conditions to form the dithiolan ring. The nonyl group can then be introduced through a nucleophilic substitution reaction using a nonyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The nonyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the nonyl group can interact with hydrophobic regions of proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,4S)-2-Decyl-1,3-dithiolan-4-yl]methanol
- [(2R,4S)-2-Octyl-1,3-dithiolan-4-yl]methanol
- [(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol
Uniqueness
[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol is unique due to its specific nonyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
88101-62-6 |
|---|---|
Formule moléculaire |
C13H26OS2 |
Poids moléculaire |
262.5 g/mol |
Nom IUPAC |
[(2R,4S)-2-nonyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C13H26OS2/c1-2-3-4-5-6-7-8-9-13-15-11-12(10-14)16-13/h12-14H,2-11H2,1H3/t12-,13+/m0/s1 |
Clé InChI |
ZLOVHPNJWVTMQX-QWHCGFSZSA-N |
SMILES isomérique |
CCCCCCCCC[C@@H]1SC[C@@H](S1)CO |
SMILES canonique |
CCCCCCCCCC1SCC(S1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B14394113.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea](/img/structure/B14394126.png)
![2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid](/img/structure/B14394131.png)
![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)


![4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B14394158.png)
![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)
![2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide](/img/structure/B14394163.png)
![6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14394165.png)
![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)


